![molecular formula C19H21N3OS B2758294 2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide CAS No. 894874-20-5](/img/structure/B2758294.png)

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

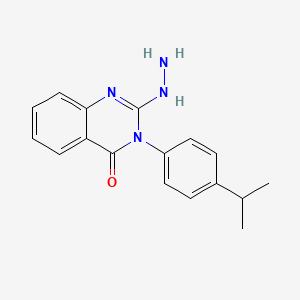

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring . A diverse range of molecules having quinazoline moiety are reported to show a broad range of medicinal activities like antifungal, antiviral, antidiabetic, anticancer, anti-inflammatory, antibacterial, antioxidant and other activities .

Synthesis Analysis

The synthesis of quinazoline was first reported through decarboxylation of 2-carboxy derivative by August Bischler and Lang in 1895 . Anthranilic acid on treatment with amide resulted in 4-oxo-3,4-dihydroquinazolies by Niementowski synthesis . A novel and highly efficient copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines for the synthesis of quinazolin-4(1H)-ones has also been proposed .Molecular Structure Analysis

Quinazoline is a well-known heterocyclic compound having the chemical formula C8H6N2. It is a light yellow crystalline solid and is also known as 1,3-diazanaphthalene, which comprises one benzene and one pyrimidine ring .Chemical Reactions Analysis

Quinazolines and quinazolinones are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules . They have broad applications in the biological, pharmaceutical and material fields .Physical And Chemical Properties Analysis

Quinazoline is a light yellow crystalline solid . More specific physical and chemical properties would depend on the specific structure of the quinazoline derivative.Aplicaciones Científicas De Investigación

Synthesis and Reactivity

- Transformations of Chloromethyl Derivatives : Markosyan et al. (2018) explored the condensation and cyclization reactions involving chloro-N-(2-cyano-3,3-dimethyl-3,4-dihydronaphthalen-1-yl)acetamide, leading to various derivatives including bis-quinazolines linked through a CH2S bridge, highlighting the synthetic versatility of quinazoline derivatives for chemical transformations (Markosyan et al., 2018).

- Synthesis of Triazoloquinazolinones : Al-Salahi and Geffken (2011) reported the synthesis of novel 2-methylsulfanyl-4H-[1,2,4]triazolo[1,5-a]quinazolin-5-one derivatives, demonstrating the potential of such compounds in the development of new chemical entities (Al-Salahi & Geffken, 2011).

Antimicrobial and Antiviral Activity

- Antiviral Properties : Luo et al. (2012) described the synthesis of (quinazolin-4-ylamino)methyl-phosphonate derivatives via microwave irradiation, with some compounds displaying antiviral activity against Tobacco mosaic virus (TMV), illustrating the potential of quinazolinone derivatives in antiviral research (Luo et al., 2012).

- Antimicrobial Agents : Baviskar et al. (2013) synthesized a series of thiazolidinone derivatives showing antimicrobial activity, suggesting the utility of quinazolinone derivatives in developing new antimicrobial agents (Baviskar et al., 2013).

Antitumor Activity

- Evaluation of Antitumor Properties : Markosyan et al. (2019) investigated dihydronaphthaline and dihydrobenzo[h]quinazoline derivatives for antitumor properties, demonstrating the significance of quinazoline derivatives in anticancer drug development (Markosyan et al., 2019).

Heterocyclic Chemistry Applications

- Hetarylquinolines Synthesis : Aleksanyan and Hambardzumyan (2018) reported on the intramolecular cyclization of carbothioamides to synthesize triazoles and thiadiazoles, highlighting the potential of quinazolinone derivatives in heterocyclic chemistry (Aleksanyan & Hambardzumyan, 2018).

Mecanismo De Acción

Target of Action

Quinazoline and quinazolinone derivatives, to which this compound belongs, have been reported to exhibit a broad range of biological activities . They are considered noteworthy chemicals for the synthesis of diverse physiologically significant and pharmacologically utilized molecules .

Mode of Action

Quinazoline and quinazolinone derivatives are known to interact with various biological targets, leading to a wide range of effects such as sedative hypnotics, antibacterial, anti-inflammatory, analgesic, antipsychotic, antifungal, antimalarial, anticonvulsant, anti-parkinsonism, and anticancer activities .

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to affect a variety of biochemical pathways due to their broad spectrum of pharmacological activities .

Result of Action

Given the broad range of biological activities exhibited by quinazoline and quinazolinone derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .

Direcciones Futuras

Propiedades

IUPAC Name |

2-[(2,2-dimethyl-1H-quinazolin-4-yl)sulfanyl]-N-(4-methylphenyl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3OS/c1-13-8-10-14(11-9-13)20-17(23)12-24-18-15-6-4-5-7-16(15)21-19(2,3)22-18/h4-11,21H,12H2,1-3H3,(H,20,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GFDKHJIWGKGHRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=O)CSC2=NC(NC3=CC=CC=C32)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 2-(4-acetylbenzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2758213.png)

![5-(Methoxymethyl)-2-piperazin-1-yl-1H-[1,2,4]triazolo[1,5-a]pyrimidin-7-one;dihydrochloride](/img/structure/B2758214.png)

![2-[3-(2-amino-2-oxoethyl)sulfanylindol-1-yl]-N,N-diethylacetamide](/img/structure/B2758215.png)

![N-(1-benzylpiperidin-4-yl)-6-[(2-sulfanylidene-1,2-dihydroquinazolin-4-yl)amino]hexanamide](/img/structure/B2758221.png)

![methyl 3-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxamido)thiophene-2-carboxylate](/img/structure/B2758224.png)

![{6-Bromo-8-methylimidazo[1,2-a]pyridin-3-yl}methanol](/img/structure/B2758225.png)

![N-[[4-(4-fluorophenyl)-5-[2-[3-(4-methoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide](/img/structure/B2758233.png)